molecular formula C15H16N2O2S B2572404 N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide CAS No. 1286698-39-2

N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide

Cat. No.: B2572404
CAS No.: 1286698-39-2
M. Wt: 288.37
InChI Key: QZIYTRMZSHZIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the family of benzamide derivatives and has been extensively studied for its mechanism of action and therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-thioacyl 1,3-amino alcohols and Applications : N-thioacyl 1,3-amino alcohols have been synthesized via the ring-opening of oxiranes with thioamide dianions. These intermediates serve as key precursors for producing stereochemically defined oxazines and amino alcohols, highlighting their significance in creating structurally complex and stereochemically enriched compounds (Murai et al., 2005).

  • Efficient Reagent for α-Ketoamide Derivatives Synthesis : The study demonstrates the use of OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives. This methodology offers advantages in terms of purity and yield over traditional methods, showcasing the compound's utility in facilitating complex organic synthesis processes (El‐Faham et al., 2013).

  • Bioinorganic Relevance of Cobalt(II) Complexes : Research on Co(II) complexes with thiophene-glyoxal derived Schiff bases revealed their antimicrobial properties. These complexes demonstrate the potential of incorporating thiophene derivatives into bioinorganic frameworks to achieve desirable biological activities (Singh et al., 2009).

  • Anticonvulsant Agents : A series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide derivatives were synthesized and evaluated for their anticonvulsant activities. This highlights the compound's role in developing potential treatments for epilepsy, showcasing its application in medicinal chemistry (Nikalje et al., 2014).

Chemical Properties and Applications

  • Chemoselective N-benzoylation of Aminophenols : The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the compound's utility in achieving specific chemical modifications. This process leads to compounds of biological interest, underscoring the versatility of N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide in synthetic chemistry (Singh et al., 2017).

  • Green Synthesis Approach : The compound's derivatives have been synthesized through a green chemistry approach, emphasizing the importance of eco-friendly methods in chemical synthesis. This involves a three-component reaction demonstrating the compound's adaptability to sustainable synthesis strategies (Sabbaghan & Hossaini, 2012).

Properties

IUPAC Name

N-[2-oxo-2-(2-thiophen-3-ylethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(16-8-6-12-7-9-20-11-12)10-17-15(19)13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYTRMZSHZIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.